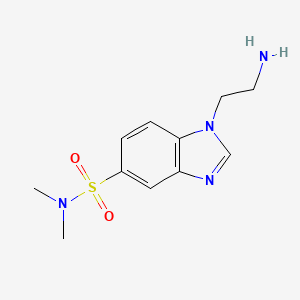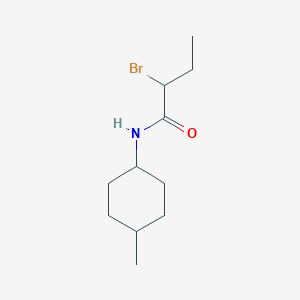![molecular formula C16H22N2O2S B1392687 tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate CAS No. 1221792-85-3](/img/structure/B1392687.png)
tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate
Vue d'ensemble
Description
Tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where a benzothiazole ring is fused with a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of benzothiazole derivatives with piperidine under specific conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated benzothiazole derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts
Mécanisme D'action
The mechanism of action of tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic structure but differ in the core heterocycle.
Benzoimidazoles: Similar in having a fused benzene ring but differ in the heteroatoms present.
Thiazole derivatives: Share the thiazole ring but differ in the attached functional groups .
Uniqueness
Tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a benzothiazole ring with a piperidine ring, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl spiro[3H-1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVFOHKAHYYVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)
![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)
![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

![2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine](/img/structure/B1392615.png)




![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)
![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)
![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)

